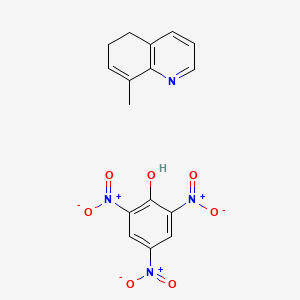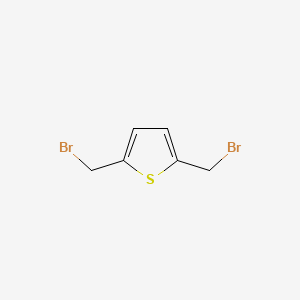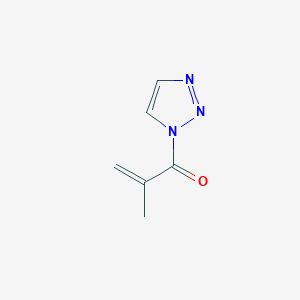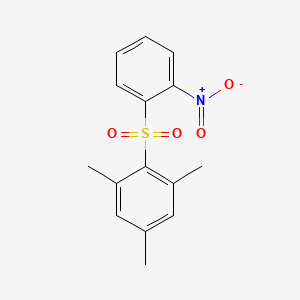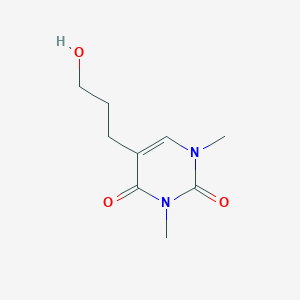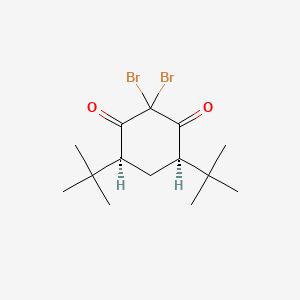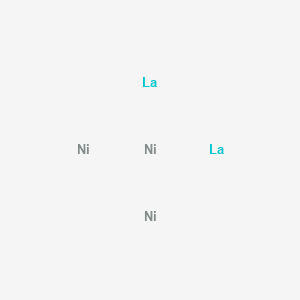
Lanthanum--nickel (2/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum–nickel (2/3) can be synthesized using several methods, including the sol-gel method, high-energy ball milling, and hydrothermal processes . The sol-gel method involves using citric acid as a chelating agent, followed by calcination at high temperatures to obtain the desired nanocomposite . High-energy ball milling and hydrothermal processes are also employed to produce ultrafine powders and nanopowders of lanthanum–nickel (2/3) .
Industrial Production Methods: In industrial settings, lanthanum–nickel (2/3) is typically produced through the electrowinning process in lithium chloride-potassium chloride eutectic melts . This method involves the reduction of lanthanum and nickel salts in a molten salt medium, resulting in the formation of the intermetallic compound.
化学反应分析
Types of Reactions: Lanthanum–nickel (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation . It can be oxidized by air at temperatures above 200°C and reacts with hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–nickel (2/3) include hydrogen, oxygen, and various acids . The compound can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . Conversely, hydrogen can be released by decreasing the pressure or increasing the temperature .
Major Products Formed: The major products formed from reactions involving lanthanum–nickel (2/3) include lanthanum oxide, nickel oxide, and various hydrides . These products are often used in further chemical processes or as catalysts in industrial applications.
科学研究应用
Lanthanum–nickel (2/3) has a wide range of scientific research applications. It is used as a catalyst for hydrogenation reactions, hydrogen storage, and in the dry reforming of methane to produce hydrogen-rich syngas . Additionally, it is employed in the degradation of pollutants such as rhodamine B, showcasing its potential in environmental applications . The compound’s unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.
作用机制
The mechanism by which lanthanum–nickel (2/3) exerts its effects involves its ability to absorb and release hydrogen. The compound forms hydrides by absorbing hydrogen atoms into its crystal lattice, which can then be released under specific conditions . This reversible hydrogen storage capability is crucial for its use in hydrogen storage and fuel cell applications .
相似化合物的比较
Lanthanum–nickel (2/3) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum nickel (LaNi), and lanthanum nickel oxide (LaNiO3) . These compounds share similar properties, such as hydrogen storage capacity and catalytic activity, but differ in their crystal structures and specific applications. Lanthanum–nickel (2/3) is unique due to its specific CaCu5 crystal structure and its ability to form stable hydrides .
List of Similar Compounds:- Lanthanum pentanickel (LaNi5)
- Lanthanum nickel (LaNi)
- Lanthanum nickel oxide (LaNiO3)
- Lanthanum nickel (2/7) (La2Ni7)
- Lanthanum nickel (2/3) (La2Ni3)
属性
CAS 编号 |
59458-77-4 |
|---|---|
分子式 |
La2Ni3 |
分子量 |
453.891 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/2La.3Ni |
InChI 键 |
JPXXDIRIQZVTLP-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[La].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
